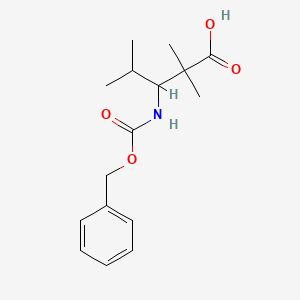

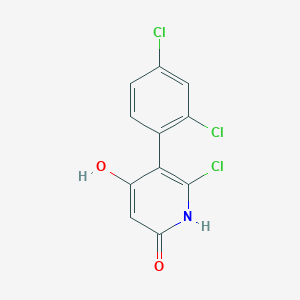

1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride, also known as DMTHPIH, is a synthetic organic compound used in various scientific research applications. It is a derivative of indole, a nitrogen-containing heterocyclic aromatic organic compound, and is characterized by its high solubility in water and other solvents. DMTHPIH is a useful chemical compound for laboratory experiments as it can be used to explore the biological properties of indole-containing compounds, as well as to study the structure and properties of other compounds.

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

Research has explored various synthetic approaches and chemical reactions involving indole derivatives, which may share similarities with the synthesis and reactivity of 1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride. For example, studies on the facile preparation of indole derivatives highlight the potential for creating selectively substituted compounds with putative biological interest, indicating a broad area of research for indole-based compounds in medicinal chemistry and organic synthesis (Demopoulos, Nicolaou, & Zika, 2003). Similarly, the exploration of oligomerization and polymerization reactions of indoles in acidic media provides insights into the complex chemistry of indole derivatives and their potential applications in drug design and material science (Grose & Bjeldanes, 1992).

Potential Biological Activities

The structural motif of indole and its derivatives is known to exhibit a wide range of biological activities. Studies investigating the aldose reductase inhibitory potential of certain indole derivatives indicate the therapeutic potential of these compounds in treating complications related to diabetes and oxidative stress (Demopoulos, Nicolaou, & Zika, 2003). This underscores the importance of research on indole-based compounds like 1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride in discovering new therapeutic agents.

Advanced Materials and Chemical Research

The chemistry of indoles also extends to the development of new materials and advanced chemical research. For instance, the synthesis and functionalization of indoles through palladium-catalyzed reactions have opened new avenues for creating complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Cacchi & Fabrizi, 2005). The exploration of indole derivatives in creating non-linear optical materials and understanding their electronic and structural properties further demonstrates the versatility of indole chemistry in contributing to the advancement of scientific research (Uludağ & Serdaroğlu, 2020).

Propriétés

IUPAC Name |

1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2;/h3-7,16H,8-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELSYZQOIOVDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C3=CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dimethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)

![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)

![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)

![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)